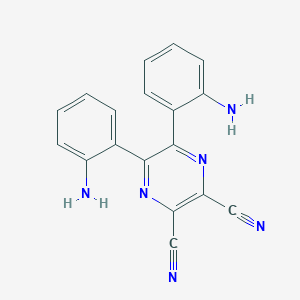
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H12N6. This compound is characterized by the presence of two aminophenyl groups attached to a pyrazine ring, which also contains two cyano groups. It is a solid substance that is typically white to light yellow in appearance and is known for its high thermal stability and solubility in various solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 2-aminobenzonitrile with pyrazine-2,3-dicarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar in structure but lacks the aminophenyl groups.
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Contains methoxythiophenyl groups instead of aminophenyl groups.
Uniqueness
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of two aminophenyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
189400-68-8 |
|---|---|
Formule moléculaire |
C18H12N6 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
5,6-bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N6/c19-9-15-16(10-20)24-18(12-6-2-4-8-14(12)22)17(23-15)11-5-1-3-7-13(11)21/h1-8H,21-22H2 |
Clé InChI |
WKOQDVDHCFRBBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=C(N=C2C3=CC=CC=C3N)C#N)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)


![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)



![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
